2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-1-carbonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-1-carbonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a naphthalene carbonyl group, and an imidazole ring
Mechanism of Action
Target of Action
The primary targets of this compound are the Mitogen-activated protein kinase 14 (MAPK14) and Mitogen-activated protein kinase 1 (MAPK1) . These kinases play a crucial role in mediating various cellular responses to a range of stimuli, including cytokines, stress factors, and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways mediated by these kinases, leading to changes in cellular responses to external stimuli .
Biochemical Pathways
The compound affects the MAPK signaling pathway . This pathway plays a key role in regulating various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting the activity of MAPK14 and MAPK1, the compound disrupts this pathway, potentially leading to altered cellular responses .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). In human hepatic microsomal incubations, the predominant metabolic transformation of the compound was found to be sulfoxidation . The enzymes CYP1A2, CYP2C19, CYP2D6, and CYP3A4 were identified as the prominent enzymes involved in the metabolism of the compound . The compound was also found to be rapidly and highly converted to its active sulfoxide metabolite in rats .
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to its inhibition of MAPK14 and MAPK1 . This inhibition disrupts the MAPK signaling pathway, potentially leading to altered cellular responses to external stimuli .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-1-carbonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-fluorobenzyl chloride with sodium sulfide to form 4-fluorobenzyl sulfide. This intermediate is then reacted with naphthalene-1-carbonyl chloride under basic conditions to yield the corresponding naphthalene-1-carbonyl derivative. Finally, the imidazole ring is introduced through a cyclization reaction involving an appropriate diamine and a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-1-carbonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
2-{[(4-bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid: Similar in structure but contains a bromo and acetic acid group instead of the naphthalene carbonyl and imidazole ring.
4-fluorophenyl methyl sulfone: Contains a sulfone group instead of the sulfanyl group and lacks the naphthalene and imidazole components.
Uniqueness
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-1-carbonyl)-4,5-dihydro-1H-imidazole is unique due to its combination of a fluorophenyl group, a naphthalene carbonyl group, and an imidazole ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2OS/c22-17-10-8-15(9-11-17)14-26-21-23-12-13-24(21)20(25)19-7-3-5-16-4-1-2-6-18(16)19/h1-11H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEYYJYSVCGRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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